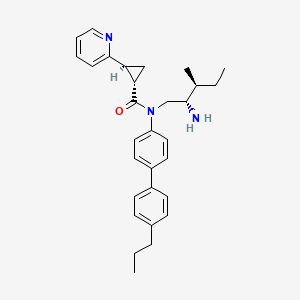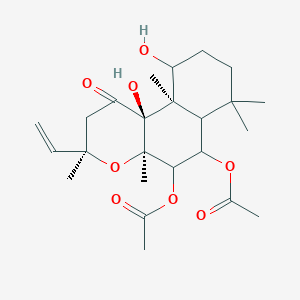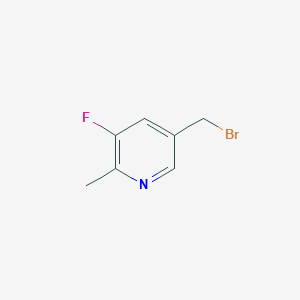![molecular formula C28H30O15 B12432340 Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
Acacetin 7-[rhamnosyl-(1->2)-galacturonide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acacetin 7-[rhamnosyl-(1->2)-galacturonide]: is a flavonoid glycoside derived from the fruits of Fortunella japonica . This compound is known for its diverse biological activities and potential therapeutic applications. It has a molecular formula of C28H30O15 and a molecular weight of 606.5 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] typically involves the glycosylation of acacetin with rhamnose and galacturonic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves extraction from natural sources such as the fruits of Fortunella japonica. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
化学反应分析
Types of Reactions: Acacetin 7-[rhamnosyl-(1->2)-galacturonide] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] .
科学研究应用
Chemistry: In chemistry, Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is used as a reference standard for the identification and quantification of flavonoids in natural products .
Biology: In biological research, this compound is studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation .
Medicine: In medicine, Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: In the industry, this compound is used in the formulation of dietary supplements and nutraceuticals due to its health benefits .
作用机制
The mechanism of action of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves the modulation of various molecular targets and pathways. It exerts its effects by:
Inhibiting the p38 MAPK signaling pathway: This leads to reduced inflammation and cancer cell proliferation.
Suppressing NF-κB and AP-1 binding activity: This results in decreased expression of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA), which are involved in cancer cell invasion and metastasis.
相似化合物的比较
Acacetin 7-O-α-L-rhamnopyranosyl (1–2) β-D-xylopyranoside: Another glycosylated flavonoid with similar biological activities.
Linarin (Acacetin 7-O-rhamnosyl(1’′′→6′′)glucoside): A glycosylated flavone with potent bioactivities.
Uniqueness: Acacetin 7-[rhamnosyl-(1->2)-galacturonide] is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and therapeutic potential .
属性
分子式 |
C28H30O15 |
|---|---|
分子量 |
606.5 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O15/c1-10-19(31)20(32)23(35)27(39-10)43-25-22(34)21(33)24(26(36)37)42-28(25)40-13-7-14(29)18-15(30)9-16(41-17(18)8-13)11-3-5-12(38-2)6-4-11/h3-10,19-25,27-29,31-35H,1-2H3,(H,36,37)/t10-,19-,20+,21+,22-,23+,24-,25+,27-,28+/m0/s1 |
InChI 键 |
TUDSTNCBSGYJRS-XUJHGRLLSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


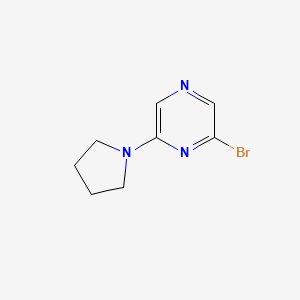
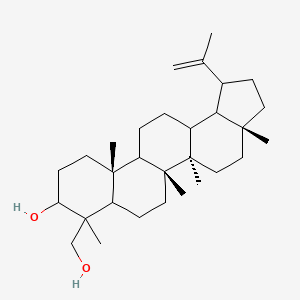
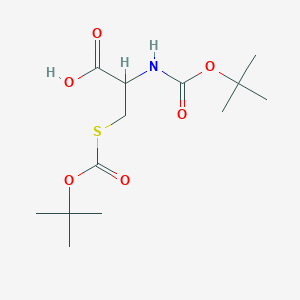
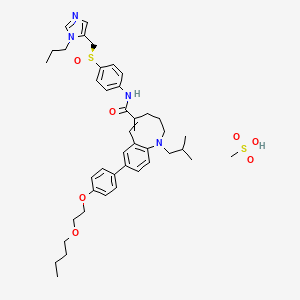
![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
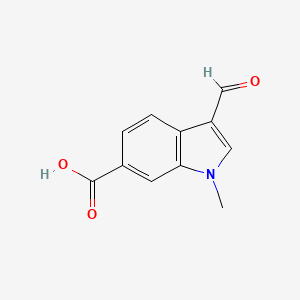

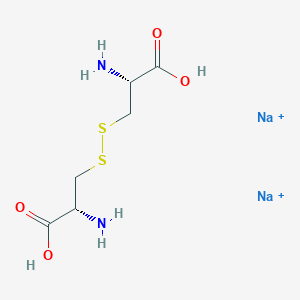

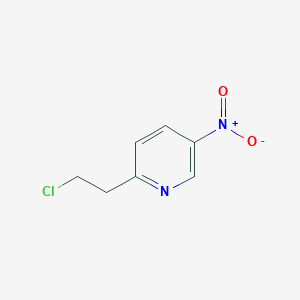
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)
